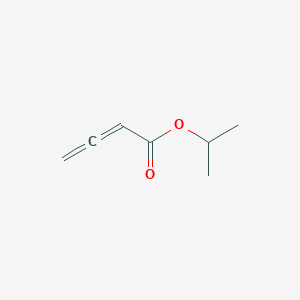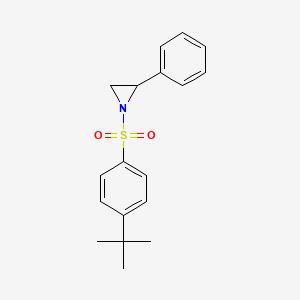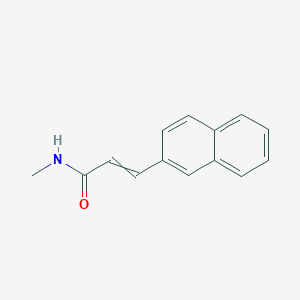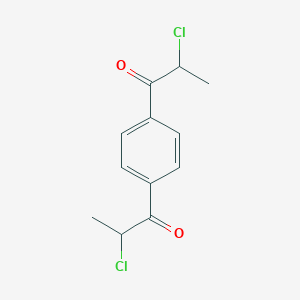
Methyl 4-(3-oxo-3lambda~5~-pyrimidin-4-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-oxo-3lambda~5~-pyrimidin-4-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrimidinyl group attached to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-oxo-3lambda~5~-pyrimidin-4-yl)benzoate typically involves the esterification of 4-(3-oxo-3lambda~5~-pyrimidin-4-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems also ensures consistency and efficiency in the production process.
化学反応の分析
Types of Reactions
Methyl 4-(3-oxo-3lambda~5~-pyrimidin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrimidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrimidinyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 4-(3-oxo-3lambda~5~-pyrimidin-4-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-(3-oxo-3lambda~5~-pyrimidin-4-yl)benzoate involves its interaction with specific molecular targets. The pyrimidinyl group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
- Methyl 4-(5-oxopyrrolidin-3-yl)benzoate
- Methyl 4-hydroxybenzoate
- Ethyl benzoate
Uniqueness
Methyl 4-(3-oxo-3lambda~5~-pyrimidin-4-yl)benzoate is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
922525-21-1 |
|---|---|
分子式 |
C12H10N2O3 |
分子量 |
230.22 g/mol |
IUPAC名 |
methyl 4-(3-oxidopyrimidin-3-ium-4-yl)benzoate |
InChI |
InChI=1S/C12H10N2O3/c1-17-12(15)10-4-2-9(3-5-10)11-6-7-13-8-14(11)16/h2-8H,1H3 |
InChIキー |
RJENECCUXYWVDH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C2=[N+](C=NC=C2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14193003.png)
![6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B14193011.png)
![2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane](/img/structure/B14193013.png)


![4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile](/img/structure/B14193020.png)


![4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate](/img/structure/B14193045.png)





